molecular formula C21H18ClN3O2S3 B2834737 N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260914-06-4

N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2834737
M. Wt: 476.02
InChI Key: UCLCNHDEYMXXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN3O2S3 and its molecular weight is 476.02. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research on related thieno[3,2-d]pyrimidine derivatives has shown significant antitumor activities. Specifically, novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds were synthesized through a series of reactions starting from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, showing anticancer potency comparable to doxorubicin in some cases H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017.

Dual Inhibitor for TS and DHFR

Another study highlighted the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, aiming to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research found a compound that is the most potent dual inhibitor of human TS and DHFR known, showcasing the potential of thieno[2,3-d]pyrimidine derivatives in pharmacological applications A. Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008.

Glutaminase Inhibitors

The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors represent another area of research. This study produced analogs with similar potency and better solubility compared to BPTES, indicating potential therapeutic applications in inhibiting kidney-type glutaminase (GLS), a target for cancer therapy K. Shukla et al., 2012.

Crystal Structure Analysis

Research on the crystal structures of related compounds, like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, provides insight into their chemical properties, such as molecular conformation and intramolecular interactions. This knowledge is crucial for understanding the biological activities of these compounds and for designing drugs with improved efficacy S. Subasri et al., 2016.

Antimicrobial Activities

The synthesis of thiazoles and their fused derivatives has also been explored for antimicrobial activities. These compounds were tested against various bacterial and fungal strains, showing significant antimicrobial potential, which suggests that related thieno[3,2-d]pyrimidine derivatives might possess similar properties Wagnat W. Wardkhan et al., 2008.

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S3/c1-13-4-2-6-15(22)18(13)24-17(26)12-30-21-23-16-8-11-29-19(16)20(27)25(21)9-7-14-5-3-10-28-14/h2-6,8,10-11H,7,9,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLCNHDEYMXXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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